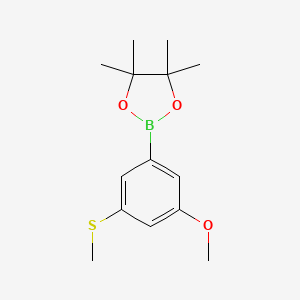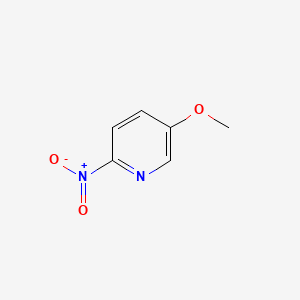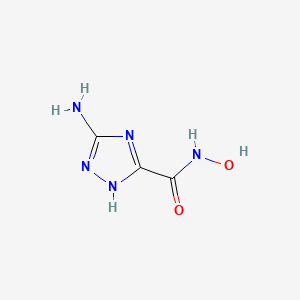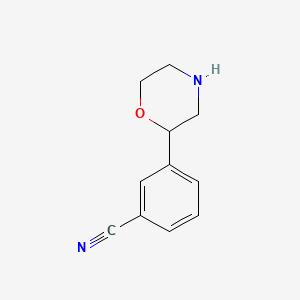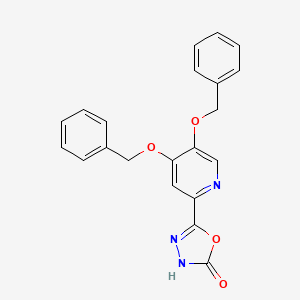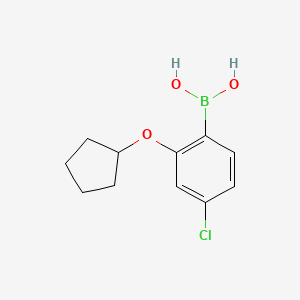
(4-Chloro-2-(cyclopentyloxy)phenyl)boronic acid
Overview
Description
“(4-Chloro-2-(cyclopentyloxy)phenyl)boronic acid” is a chemical compound with the CAS Number: 1256355-05-1. It has a molecular weight of 240.49 . The compound is used in various chemical reactions and laboratory applications .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H14BClO3/c13-8-5-6-10 (12 (14)15)11 (7-8)16-9-3-1-2-4-9/h5-7,9,14-15H,1-4H2 . This code provides a specific description of the compound’s molecular structure.Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not detailed in the search results, boronic acids are known to be involved in various types of chemical reactions. For instance, they are used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 240.49 . Other specific physical and chemical properties are not provided in the search results.Scientific Research Applications
(4-Chloro-2-(cyclopentyloxy)phenyl)boronic acid is a versatile compound that has a wide range of applications in scientific research. It is commonly used as a reagent in Suzuki-Miyaura cross-coupling reactions, which are used to synthesize a variety of organic compounds, including pharmaceuticals, agrochemicals, and other compounds. It is also used in the synthesis of other boronic acid derivatives, which are used in the synthesis of materials for medical and industrial applications.
Mechanism of Action
Target of Action
The primary target of (4-Chloro-2-(cyclopentyloxy)phenyl)boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM coupling reaction, which also involves oxidative addition with formally electrophilic organic groups .
Biochemical Pathways
The compound is involved in the SM coupling reaction pathway . This pathway conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway involve the formation of new carbon–carbon bonds .
Pharmacokinetics
It is known that the compound is relatively stable and readily prepared . Its properties have been tailored for application under specific SM coupling conditions .
Result of Action
The result of the compound’s action is the formation of new carbon–carbon bonds via the SM coupling reaction . This allows for the synthesis of a wide range of organic compounds .
Action Environment
The action of this compound is influenced by the reaction conditions. The SM coupling reaction, in which the compound is used, is known for its exceptionally mild and functional group tolerant reaction conditions . The compound is also generally environmentally benign .
Advantages and Limitations for Lab Experiments
(4-Chloro-2-(cyclopentyloxy)phenyl)boronic acid is a highly versatile compound that has many advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it can be used in a variety of reactions, including Suzuki-Miyaura cross-coupling reactions. It is also non-toxic, which makes it safe to use in laboratory environments. The main limitation of this compound is that it is not soluble in water, which can make it difficult to use in aqueous solutions.
Future Directions
The potential future directions of research involving (4-Chloro-2-(cyclopentyloxy)phenyl)boronic acid are numerous. One potential direction is the development of new methods for the synthesis of boronic acid derivatives, which could be used in the synthesis of materials for medical and industrial applications. Another potential direction is the development of new catalysts for Suzuki-Miyaura cross-coupling reactions, which could be used to synthesize a variety of organic compounds. Additionally, this compound could be used to develop new methods for the synthesis of pharmaceuticals, agrochemicals, and other compounds. Finally, this compound could be used to develop new methods for the synthesis of polymers and other materials for use in a variety of applications.
Synthesis Methods
The synthesis of (4-Chloro-2-(cyclopentyloxy)phenyl)boronic acid involves a two-step process. In the first step, a boronic acid is reacted with a chlorinated phenol in the presence of a Lewis acid catalyst. This reaction produces an intermediate compound, which is then reacted with a cyclopentyloxy-substituted phenol in the presence of a base. The resulting product is this compound. This synthesis method has been optimized to reduce the reaction time and increase the yield of the product.
Safety and Hazards
properties
IUPAC Name |
(4-chloro-2-cyclopentyloxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BClO3/c13-8-5-6-10(12(14)15)11(7-8)16-9-3-1-2-4-9/h5-7,9,14-15H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVLXAFHXESJZBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)Cl)OC2CCCC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10681708 | |
| Record name | [4-Chloro-2-(cyclopentyloxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10681708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1256355-05-1 | |
| Record name | B-[4-Chloro-2-(cyclopentyloxy)phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256355-05-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [4-Chloro-2-(cyclopentyloxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10681708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



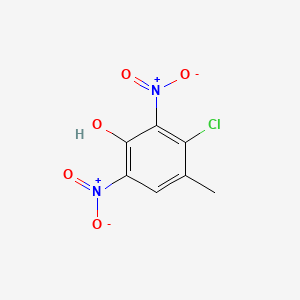
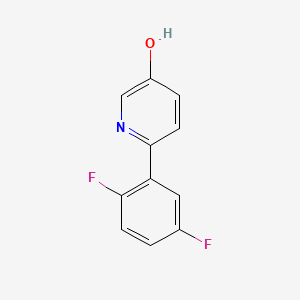

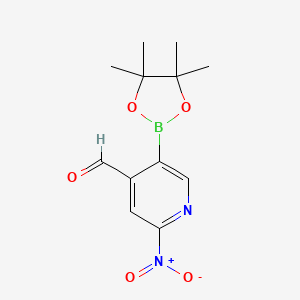

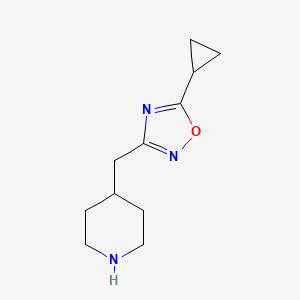
![4-[(tert-Butoxycarbonyl)amino]-1-hydroxy-2,2,6,6-tetramethylpiperidine-4-carboxylic acid](/img/structure/B597768.png)
